molecular formula C25H28N2O4S B2734803 8-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 899356-12-8

8-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2734803
CAS No.: 899356-12-8
M. Wt: 452.57
InChI Key: LAMYWTYRKPFQSP-UHFFFAOYSA-N
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Description

8-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-YL]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound featuring a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-YL]-1,4-dioxa-8-azaspiro[45]decane typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

8-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 8-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a quinoline core with spirocyclic and sulfonyl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-3-19-5-7-20(8-6-19)32(28,29)23-17-26-22-9-4-18(2)16-21(22)24(23)27-12-10-25(11-13-27)30-14-15-31-25/h4-9,16-17H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMYWTYRKPFQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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